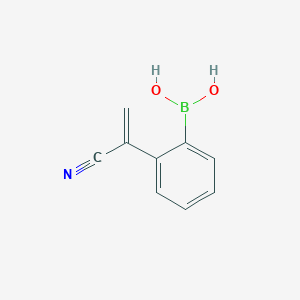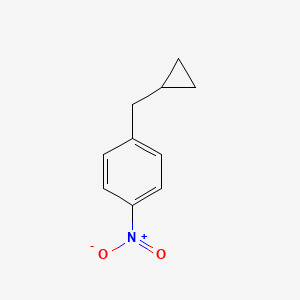![molecular formula C8H7N3O2 B11912963 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a carboxylic acid group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then further functionalized to introduce the amino and carboxylic acid groups .
Another approach involves the use of microwave irradiation to accelerate the reaction between pyridine, substituted phenacyl bromides, and guanidine or urea. This method has been shown to produce the desired imidazo[1,2-a]pyridine derivatives in high yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitroimidazo[1,2-a]pyridine derivatives, alcohol derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Applications De Recherche Scientifique
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the amino and carboxylic acid groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: A derivative with significant anti-tuberculosis activity.
Imidazo[1,2-a]pyrazine: A related compound with similar biological activities.
Uniqueness
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,9H2,(H,12,13) |
Clé InChI |
YJMLWCLYRHKRFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=C2N)C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















